[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene: is an organic compound that features a benzenesulfonyl group attached to a nitrobutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Nitration and Alkylation: The nitro group is introduced through nitration reactions, and the alkylation is achieved by reacting the benzenesulfonyl chloride with appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides and sulfonate esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Substitution: Reagents such as amines and alcohols are used in substitution reactions to form sulfonamides and sulfonate esters.
Major Products Formed
Oxidation: Oxidized derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Sulfonamides and sulfonate esters.
Scientific Research Applications
[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase IX by binding to the active site and blocking its activity.
Pathways Involved: The inhibition of carbonic anhydrase IX affects the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene: can be compared with other benzenesulfonyl derivatives:
Benzenesulfonic Acid: A simpler compound with similar sulfonyl functionality but lacks the nitro and alkyl groups.
Benzenesulfonyl Chloride: Used as a precursor in the synthesis of various sulfonyl compounds.
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: A related compound with similar structural features but different substituents.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
91152-57-7 |
---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,18(19)20)16(14-9-5-3-6-10-14)13-23(21,22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |
InChI Key |
YUPUPKSSWSUEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.